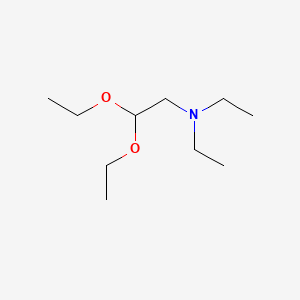

Diethylaminoacetaldehyde diethyl acetal

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-diethoxy-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO2/c1-5-11(6-2)9-10(12-7-3)13-8-4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFUIXOBWCFVAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871036 | |

| Record name | 2,2-Diethoxyethyl(diethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3616-57-7 | |

| Record name | 2,2-Diethoxy-N,N-diethylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3616-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,2-Diethoxyethyl)diethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3616-57-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Diethoxyethyl(diethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diethoxyethyl(diethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,2-DIETHOXYETHYL)DIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8CJN663QA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Diethylaminoacetaldehyde Diethyl Acetal

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Amino Acetal Building Block

Diethylaminoacetaldehyde diethyl acetal, systematically named N-(2,2-diethoxyethyl)-N-ethylethanamine (CAS No. 3616-57-7), is a valuable tertiary amino acetal in the synthetic chemist's toolbox.[1] Its structure uniquely combines a protected aldehyde functionality—the diethyl acetal—with a nucleophilic and basic diethylamino group. This bifunctionality makes it a strategic intermediate in the construction of more complex molecular architectures. While direct literature on its end-product applications is specialized, its utility is inferred from the extensive use of its precursors and analogs. For instance, the parent bromoacetaldehyde diethyl acetal is a key starting material for antibiotics, and related N-alkylated acetals serve as intermediates in the synthesis of pharmaceuticals and agrochemicals.[2]

This guide provides an in-depth examination of the most robust and field-proven method for synthesizing this compound: a two-step sequence involving the preparation of a halo-acetal intermediate followed by nucleophilic substitution with diethylamine. We will dissect the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to ensure reproducibility and scalability.

Primary Synthesis Route: Nucleophilic Substitution on a Halo-Acetal Intermediate

The most reliable and widely practiced approach to N-(2,2-diethoxyethyl)-N-ethylethanamine involves a classical two-step synthetic sequence. This strategy hinges on the initial formation of a stable, yet reactive, electrophile, bromoacetaldehyde diethyl acetal, which is subsequently converted to the target tertiary amine via an SN2 reaction with diethylamine.

Caption: Overall synthetic workflow.

Part 1: Synthesis of Bromoacetaldehyde Diethyl Acetal

The synthesis of the key electrophilic intermediate, bromoacetaldehyde diethyl acetal, is a well-established procedure, documented extensively in reliable sources such as Organic Syntheses. The method described here is an adaptation of the procedure by Filachione, which utilizes the reaction of bromine with vinyl acetate in absolute ethanol.

Mechanism and Scientific Rationale: This reaction is a cascade process. Initially, bromine adds across the double bond of vinyl acetate to form a transient dibromo intermediate. This intermediate is unstable and immediately reacts with the solvent, ethanol. The ethanol acts as both a nucleophile and the acetal-forming reagent. It displaces the acetate group and the second bromine atom, ultimately forming the stable diethyl acetal under the reaction conditions. Conducting the initial bromination at low temperatures (e.g., -10 °C) is critical to control the highly exothermic nature of the reaction and to minimize the formation of side products.

Caption: Reaction pathway for bromoacetal synthesis.

This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p.127 (1955).[3]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume | Mass (g) |

| Vinyl Acetate | 86.09 | 5.0 | 462 mL | 430 g |

| Bromine | 159.81 | 5.0 | 255 mL | 799 g |

| Absolute Ethanol | 46.07 | 26.0 | 1.5 L | 1.2 kg |

| 10% Sodium Carbonate | - | - | 300 mL | - |

| Anhydrous CaCl₂ | 110.98 | - | - | 50 g |

Procedure:

-

Reaction Setup: Assemble a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube extending below the surface of the eventual reaction mixture. The outlet should be connected to a trap.

-

Initial Charging: Charge the flask with vinyl acetate (430 g, 5.0 mol) and absolute ethanol (1.5 L).

-

Cooling: Cool the stirred solution to approximately -10 °C using an ice-salt bath.

-

Bromine Addition: Slowly introduce bromine (799 g, 5.0 mol) via the gas inlet tube over a period of 8-10 hours. Maintain the reaction temperature below 0 °C throughout the addition. Causality: Slow addition and low temperature are crucial to manage the exothermicity and prevent unwanted side reactions.

-

Overnight Reaction: Once the bromine addition is complete, stop the cooling and stirring and allow the mixture to stand overnight, gradually warming to room temperature. This allows the acetalization reaction to proceed to completion.

-

Work-up - Quenching: Pour the reaction mixture into 1.7 L of ice water. The denser product layer will separate.

-

Work-up - Extraction & Washing: Separate the lower organic layer. Wash this layer twice with 300-mL portions of cold water, followed by one wash with 300 mL of cold 10% sodium carbonate solution to neutralize any residual acid (HBr).

-

Drying: Dry the crude product over two successive 25-g portions of anhydrous calcium chloride.

-

Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 62–63 °C at 15 mmHg. The expected yield is 610–625 g (62–64%).

Part 2: N-Alkylation of Diethylamine

The final step is the nucleophilic substitution of the bromine atom in bromoacetaldehyde diethyl acetal by diethylamine. This reaction forms the target tertiary amine.

Mechanism and Scientific Rationale: The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This attack displaces the bromide ion as the leaving group. A proton is then transferred from the newly formed trialkylammonium salt to a base in the reaction mixture.

Two common strategies are employed for managing the proton generated:

-

Excess Diethylamine: Using at least a two-fold excess of diethylamine. One equivalent acts as the nucleophile, while the second equivalent acts as the base to neutralize the HBr byproduct, forming diethylammonium bromide. This is often the simplest method.

-

Inorganic Base: Using a slight excess of diethylamine (e.g., 1.1-1.2 equivalents) in the presence of an inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). The inorganic base neutralizes the HBr, which is often more atom-economical and can simplify the workup.

Heating the reaction is typically required to achieve a reasonable reaction rate.

This protocol is designed based on established principles for the N-alkylation of secondary amines with alkyl halides, analogous to procedures for similar transformations.[4][5]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume | Mass (g) |

| Bromoacetaldehyde Diethyl Acetal | 197.07 | 0.5 | 130 mL | 98.5 g |

| Diethylamine | 73.14 | 1.5 | 208 mL | 109.7 g |

| Toluene | - | - | 500 mL | - |

Procedure:

-

Reaction Setup: In a 1-L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add bromoacetaldehyde diethyl acetal (98.5 g, 0.5 mol) and toluene (500 mL).

-

Reagent Addition: Add diethylamine (109.7 g, 1.5 mol, 3.0 equivalents) to the flask. The use of a threefold excess ensures it acts as both the nucleophile and the acid scavenger.

-

Reaction: Heat the mixture to a gentle reflux (approx. 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS by observing the disappearance of the bromoacetal starting material.

-

Cooling & Filtration: Cool the reaction mixture to room temperature. The byproduct, diethylammonium bromide, will precipitate as a white solid. Remove the salt by filtration, washing the filter cake with a small amount of fresh toluene.

-

Work-up - Washing: Combine the filtrate and washings. Transfer to a separatory funnel and wash with 2 x 200 mL of water to remove any remaining salts, followed by 1 x 200 mL of brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by fractional distillation under reduced pressure. The product, N-(2,2-diethoxyethyl)-N-ethylethanamine, has a reported boiling point of 194.5 °C at atmospheric pressure, so vacuum distillation is recommended.[3]

Purification and Characterization

Final purification of N-(2,2-diethoxyethyl)-N-ethylethanamine is reliably achieved by fractional distillation under reduced pressure. This method is effective at separating the higher-boiling product from any remaining starting materials or low-boiling side products.

Expected Analytical Data:

-

¹H NMR: Expect characteristic signals for the two ethyl groups on the nitrogen (a quartet and a triplet), the two ethoxy groups on the acetal (a quartet and a triplet), the CH₂ group adjacent to the nitrogen, and the methine (CH) proton of the acetal, which will appear as a triplet.

-

¹³C NMR: The spectrum will show distinct signals for the four unique types of carbon atoms in the ethyl groups, as well as the methylene and methine carbons of the core structure.

-

IR Spectroscopy: Look for characteristic C-N stretching bands and the strong C-O stretching bands associated with the acetal functionality. The absence of N-H stretches (around 3300-3500 cm⁻¹) confirms the formation of a tertiary amine.

-

Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z = 189.3. Common fragmentation patterns would include the loss of an ethoxy group.

Safety and Handling Considerations

-

Bromoacetaldehyde Diethyl Acetal: This compound is toxic and an irritant. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Bromine: Is highly corrosive, toxic, and a strong oxidizing agent. It causes severe burns upon contact. All manipulations should be performed in a fume hood with appropriate PPE.

-

Diethylamine: Is a flammable, corrosive, and volatile liquid with a strong, unpleasant odor. It can cause severe skin and eye burns and is harmful if inhaled. Ensure adequate ventilation and use proper PPE.

-

General Precautions: The reactions described involve flammable solvents and heating. Ensure that all heating is performed using a heating mantle and that the apparatus is properly assembled and vented.

Conclusion

The synthesis of this compound via the N-alkylation of diethylamine with bromoacetaldehyde diethyl acetal represents a robust, reliable, and scalable route. The two-step process relies on well-understood, classical organic reactions. The key to success lies in the careful control of reaction conditions, particularly temperature during the bromination step, and in the thorough purification of intermediates and the final product. This guide provides the necessary technical details and mechanistic insights for researchers to confidently reproduce this synthesis and utilize this versatile building block in their drug discovery and development programs.

References

- CN103113241A - Synthetic method of diethylaminoethoxyethanol.

- CN102126966B - Method for synthesizing N,N-diethyl ethanolamine.

-

2,2-diethoxy-1-isocyanoethane. Organic Syntheses Procedure. [Link]

-

2,2-Diethoxy-N,N-diethylethanamine | CAS#:3616-57-7. Chemsrc. [Link]

-

23.16: Synthesis of Amines by Alkylation. Chemistry LibreTexts. [Link]

-

Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

- CN102126966A - Method for synthesizing N,N-diethyl ethanolamine.

-

2,2-diethoxyethyl(diethyl)amine. NIST WebBook. [Link]

- CN103012156A - Preparation method of N,N-diethylethylenediamine.

-

Bromoacetaldehyde Diethyl Acetal | Request PDF. ResearchGate. [Link]

-

preparation of amines. Chemguide. [Link]

Sources

- 1. 2,2-diethoxyethyl(diethyl)amine [webbook.nist.gov]

- 2. CAS 20677-73-0: 2,2-Diethoxy-N-methylethanamine [cymitquimica.com]

- 3. 2,2-Diethoxy-N,N-diethylethanamine | CAS#:3616-57-7 | Chemsrc [chemsrc.com]

- 4. CN103113241A - Synthetic method of diethylaminoethoxyethanol - Google Patents [patents.google.com]

- 5. CN103012156A - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]

physicochemical properties of Diethylaminoacetaldehyde diethyl acetal

- 1. echemi.com [echemi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. studylib.net [studylib.net]

- 4. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. davjalandhar.com [davjalandhar.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. researchgate.net [researchgate.net]

- 15. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Diethylaminoacetaldehyde Diethyl Acetal (CAS 3616-57-7): Properties, Synthesis, and Applications for Advanced Research

Executive Summary: Diethylaminoacetaldehyde diethyl acetal (CAS No. 3616-57-7), systematically named 2,2-diethoxy-N,N-diethylethanamine, is a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development.[1] Featuring a tertiary amine and a protected aldehyde in the form of a diethyl acetal, this molecule serves as a versatile C2 building block. The acetal moiety offers robust protection under basic and nucleophilic conditions, while being readily cleavable under acidic treatment to reveal a reactive aldehyde. This duality makes it an invaluable intermediate for the synthesis of complex nitrogen-containing molecules, heterocyclic systems, and potential pharmaceutical agents. This guide provides a comprehensive overview of its physicochemical properties, outlines a representative synthetic protocol with mechanistic insights, and explores its strategic applications in modern organic synthesis.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a reagent is the cornerstone of its effective application in research and development. This compound is a clear yellow to brown liquid that is stable under standard conditions.[1][2] Its key identifiers and physical characteristics are summarized below.

Molecular Structure

The structure combines a diethylamino group linked to an acetaldehyde core, where the aldehyde is protected as a diethyl acetal.

Representative Experimental Protocol

This protocol is a representative example based on established chemical principles for aminoacetal synthesis. [3]

-

Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add diethylamine (2.5 equivalents) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add a suitable aprotic solvent, such as acetonitrile or THF (200 mL), to the flask.

-

Reactant Addition: Cool the stirred mixture in an ice bath. Slowly add chloroacetaldehyde diethyl acetal (1.0 equivalent) dropwise from the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C. Causality Note: Slow, cooled addition is necessary to control the exothermic reaction and prevent unwanted side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (typically 60-80 °C depending on the solvent) and maintain for 12-18 hours. Monitor the reaction progress using GC or TLC.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the diethylamine hydrochloride salt and any excess base. Wash the solid residue with a small amount of fresh solvent.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess diethylamine. The resulting crude oil is then purified by vacuum distillation to yield the final product as a clear liquid. Trustworthiness Note: The boiling point of the collected fraction should align with the literature value (194-195 °C at atmospheric pressure, adjusted for vacuum) to validate the identity and purity of the product. [1]

Reactivity and Strategic Synthetic Utility

The power of this reagent lies in the orthogonal reactivity of its two functional groups. The acetal serves as a stable protecting group for an aldehyde, while the tertiary amine remains available for various chemical transformations.

The Acetal as a Protecting Group

Acetals are exceptionally stable in neutral to strongly basic conditions, making them ideal for protecting aldehydes and ketones from nucleophiles (e.g., Grignard reagents, organolithiums) and reducing agents (e.g., LiAlH₄, NaBH₄). [4]The protection is readily reversed by treatment with aqueous acid, which hydrolyzes the acetal to regenerate the parent aldehyde. [4]

Deprotection Protocol: Unmasking the Aldehyde

-

Dissolution: Dissolve the this compound (1.0 equivalent) in a mixture of a water-miscible solvent like acetone or THF and water (e.g., 4:1 v/v).

-

Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid (TsOH).

-

Hydrolysis: Stir the mixture at room temperature. The reaction is typically complete within a few hours. The progress can be monitored by observing the disappearance of the starting material via TLC or GC.

-

Neutralization & Extraction: Carefully neutralize the acid with a mild base like sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude diethylaminoacetaldehyde.

The Role of the Diethylamino Moiety

The tertiary amine group is not merely a passenger. It can:

-

Act as an internal base or proton scavenger.

-

Serve as a directing group in certain metal-catalyzed reactions.

-

Be quaternized to form ammonium salts, altering solubility or introducing a leaving group.

-

Be oxidized to an N-oxide, which has its own unique reactivity.

This bifunctionality allows for complex molecular architectures to be built from a simple C2 fragment.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable precursor for various molecular targets, particularly in the pharmaceutical industry. [5][6]

-

Heterocyclic Synthesis: Upon deprotection, the resulting amino-aldehyde is a prime candidate for intramolecular cyclization reactions or condensation with other reagents to form a wide array of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.

-

Pharmacophore Introduction: The diethylaminoethyl moiety is a common structural motif in many pharmacologically active compounds. Using this reagent allows for its direct incorporation into a target molecule, with the latent aldehyde available for subsequent elaboration.

-

Fragment-Based Drug Discovery: In the context of drug discovery, this molecule can be considered a versatile fragment. It can be used to build libraries of compounds for screening, where the protected aldehyde serves as a handle for diversification. The integration of such building blocks is crucial for accelerating the drug discovery and development pipeline. [7][8]

Analytical Profile

Proper characterization is essential for verifying the identity and purity of the synthesized material. While specific public spectral data for this exact compound is limited, an analytical profile can be predicted based on its structure and data from close analogs. [9]

| Technique | Expected Observations |

|---|---|

| ¹H NMR | δ ~4.6-4.8 ppm (t, 1H): Acetal proton, -CH(OEt)₂. δ ~3.5-3.7 ppm (q, 4H): Methylene protons of the ethoxy groups, -OCH₂CH₃. δ ~2.7-2.9 ppm (d, 2H): Methylene protons adjacent to the nitrogen, -NCH₂CH-. δ ~2.5-2.7 ppm (q, 4H): Methylene protons of the N-ethyl groups, -N(CH₂CH₃)₂. δ ~1.1-1.3 ppm (t, 6H): Methyl protons of the ethoxy groups, -OCH₂CH₃. δ ~1.0-1.2 ppm (t, 6H): Methyl protons of the N-ethyl groups, -N(CH₂CH₃)₂. |

| ¹³C NMR | δ ~100-105 ppm: Acetal carbon, -CH(OR)₂. δ ~60-65 ppm: Ethoxy methylene carbons, -OCH₂CH₃. δ ~50-55 ppm: Methylene carbon adjacent to nitrogen, -NCH₂CH-. δ ~45-50 ppm: N-ethyl methylene carbons, -N(CH₂CH₃)₂. δ ~15-20 ppm: Ethoxy methyl carbons, -OCH₂CH₃. δ ~10-15 ppm: N-ethyl methyl carbons, -N(CH₂CH₃)₂. |

| IR (Infrared) | 2970-2850 cm⁻¹: Strong C-H stretching (alkane). 1120-1050 cm⁻¹: Strong C-O stretching (acetal ether linkage). 1200-1020 cm⁻¹: C-N stretching. |

| MS (Mass Spec) | Expected M⁺: 189.17 (Exact Mass). Fragmentation: Loss of ethoxy (-OC₂H₅) or ethyl (-C₂H₅) groups. Alpha-cleavage adjacent to the nitrogen is also a likely fragmentation pathway. |

Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is mandatory.

-

Hazard Identification: this compound is classified as an irritant, causing skin, eye, and respiratory irritation. [2][10]It is also a combustible liquid. [1]* Handling:

-

Work in a well-ventilated area or a chemical fume hood. [11] * Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [10][12] * Avoid inhalation of vapors and direct contact with skin and eyes. [2] * Use spark-proof tools and ground all equipment when transferring to prevent static discharge. [11][13]* Storage:

-

Store in a cool, dry, and well-ventilated area away from heat and ignition sources. [2][11] * Keep the container tightly closed to prevent moisture ingress, as the compound can be moisture-sensitive. [2] * Store away from incompatible materials such as strong acids and oxidizing agents. [2][13]* First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. [10] * Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists. [10] * Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [11] * Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [11]

-

References

- BenchChem. (n.d.). Spectroscopic Analysis of 2,2-Diethoxy-N-ethyl-1-ethanamine: A Technical Overview.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Aminoacetaldehyde Dimethyl Acetal, 99%. Retrieved from [Link]

-

Langchem. (n.d.). This compound, CasNo.3616-57-7. Retrieved from [Link]

-

LookChem. (n.d.). 2,2-Diethoxytriethylamine suppliers & manufacturers in China. Retrieved from [Link]

-

Chemsrc. (n.d.). 2,2-Diethoxy-N,N-diethylethanamine | CAS#:3616-57-7. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nitroacetaldehyde diethyl acetal. Retrieved from [Link]

- BenchChem. (n.d.). Comparative Characterization of 2,2-Diethoxy-N-ethyl-1-ethanamine and its Analogs.

-

PrepChem. (n.d.). Preparation of acetaldehyde diethyl acetal. Retrieved from [Link]

- Google Patents. (n.d.). US4792630A - Process for preparing aminoacetaldehyde dialkyl acetals.

- BenchChem. (n.d.). The Role of 2,2-Diethoxytriethylamine in Pharmaceutical Synthesis.

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

- Google Patents. (n.d.). CN1128129C - Acetaldehyde diethyl acetal production process.

- Google Patents. (n.d.). US5527969A - Process for preparing acetaldehyde diethyl acetal.

-

Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Lee, J. Y., et al. (2022). Integrating real‐world data to accelerate and guide drug development: A clinical pharmacology perspective. Clinical Pharmacology & Therapeutics, 112(2), 253-264. Retrieved from [Link]

-

Mak, K. K., & Pichika, M. R. (2021). The potential applications of artificial intelligence in drug discovery and development. Drug Discovery Today, 26(12), 2826-2834. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2,2-Diethoxy-N,N-diethylethanamine | CAS#:3616-57-7 | Chemsrc [chemsrc.com]

- 3. US4792630A - Process for preparing aminoacetaldehyde dialkyl acetals - Google Patents [patents.google.com]

- 4. Dimethyl Acetals [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Integrating real‐world data to accelerate and guide drug development: A clinical pharmacology perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The potential applications of artificial intelligence in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to Diethylaminoacetaldehyde Diethyl Acetal for Advanced Research and Development

Introduction: Diethylaminoacetaldehyde diethyl acetal is a bifunctional organic molecule of significant interest to researchers and process chemists, particularly within the pharmaceutical industry. As a stable, protected form of the otherwise reactive diethylaminoacetaldehyde, it serves as a crucial synthetic intermediate.[1] This guide provides an in-depth analysis of its core properties, synthesis principles, applications, and rigorous handling protocols, designed for professionals engaged in drug discovery and chemical development.

Section 1: Core Molecular and Physical Properties

Understanding the fundamental physicochemical properties of a synthetic intermediate is paramount for its effective use in experimental design and process scale-up. This compound is a tertiary amine and an acetal, characteristics that dictate its solubility, reactivity, and handling requirements.

The definitive molecular identity of this compound is established by its chemical formula and molecular weight.

A comprehensive summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3616-57-7 | [2][3][4] |

| IUPAC Name | 2,2-Diethoxy-N,N-diethylethanamine | [3][4] |

| Synonyms | (Diethylamino)acetaldehyde diethyl acetal, 2,2-Diethoxytriethylamine | [1][3][4] |

| Appearance | Clear yellow to brown liquid | [3] |

| Boiling Point | 194-195 °C | [3] |

| Density | 0.85 - 0.9 g/cm³ | [1][3][4] |

| Flash Point | 65 °C | [1][3] |

| Stability | Stable under normal temperatures and pressures | [3] |

| Purity (Typical) | ≥96% | [3] |

Section 2: Synthesis and Mechanism

The synthesis of acetals is a cornerstone of organic chemistry, primarily employed to protect a reactive aldehyde functional group. The formation of this compound is a direct application of this principle.

The Principle of Acetalization

Acetalization is an acid-catalyzed equilibrium reaction. An aldehyde reacts with two equivalents of an alcohol to form an acetal and water.[5] The causality behind the experimental design is rooted in Le Châtelier's principle; to achieve a high yield, the water produced during the reaction must be removed, driving the equilibrium toward the product side.[5] This is typically accomplished by using a dehydrating agent or azeotropic distillation.[6]

Conceptual Synthesis Workflow

The synthesis of the target molecule involves the reaction of diethylaminoacetaldehyde with excess ethanol in the presence of a strong acid catalyst, such as sulfuric acid. A dehydrating agent like anhydrous calcium chloride is often employed to sequester the water formed.[6]

The diagram below illustrates the logical flow of this synthesis.

Caption: Mandatory safety and handling workflow for this compound.

Section 5: Conclusion

This compound is a strategically important intermediate for advanced chemical synthesis. Its value lies in the stable acetal moiety that effectively protects a reactive aldehyde, while the tertiary amine group provides another point of functionality and influences the molecule's physical properties. For researchers and drug development professionals, a firm grasp of its properties, synthesis logic, and stringent safety protocols is essential for leveraging this versatile building block to its full potential in the creation of novel and complex molecules.

References

-

Beijing Entrepreneur Science & Trading Co., Ltd. Acetal (Acetaldehyde diethyl acetal) CAS 105-57-7. [Link]

-

Godavari Biorefineries Ltd. Acetaldehyde diethyl acetal. [Link]

-

Dielectric Manufacturing. (2019). Material Properties of Acetal – General Purpose Plastic. [Link]

-

Patsnap. Synthesis method for bromoacetaldehyde diethyl acetal. [Link]

-

ResearchGate. (2006). Synthesis of Diethylacetal: Thermodynamic and Kinetic Studies. [Link]

- Google Patents. CN1128129C - Acetaldehyde diethyl acetal production process.

- Google Patents. US5527969A - Process for preparing acetaldehyde diethyl acetal.

-

Fisher Scientific. (2024). SAFETY DATA SHEET - Acetaldehyde diethyl acetal. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Aminoacetaldehyde Dimethyl Acetal, 99%. [Link]

-

Godavari Biorefineries Ltd. MATERIAL SAFETY DATA SHEET - Acetaldehyde Diethyl Acetal. [Link]

-

Carl ROTH. Safety Data Sheet: Acetaldehyde. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 3616-57-7 [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. echemi.com [echemi.com]

- 5. US5527969A - Process for preparing acetaldehyde diethyl acetal - Google Patents [patents.google.com]

- 6. CN1128129C - Acetaldehyde diethyl acetal production process - Google Patents [patents.google.com]

Spectroscopic Blueprint of Di-B-2-(2-methoxyethoxy)ethanamine: A Technical Guide to NMR and Mass Spectrometry Data

Abstract

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Diethylaminoacetaldehyde diethyl acetal (CAS 3616-57-7). In the absence of directly published experimental spectra, this document serves as a predictive blueprint, leveraging established spectroscopic principles and data from analogous compounds to offer a robust characterization profile. This guide is intended for researchers, scientists, and drug development professionals, providing not only predicted spectral data but also the underlying scientific rationale for these predictions and detailed experimental protocols for data acquisition. Our approach underscores a commitment to scientific integrity, offering a self-validating framework for the analytical characterization of this versatile synthetic intermediate.

Introduction: The Structural Significance of this compound

This compound, systematically named 2,2-diethoxy-N,N-diethylethanamine, is a valuable bifunctional molecule in organic synthesis. It incorporates a protected aldehyde in the form of a diethyl acetal and a tertiary amine functionality. This combination makes it a key building block for the synthesis of a variety of nitrogen-containing heterocycles and other complex molecular architectures of interest in medicinal chemistry and materials science.

The acetal group serves as a stable protecting group for the highly reactive aldehyde, allowing for selective transformations at other positions of the molecule. It can be readily deprotected under acidic conditions to liberate the aldehyde for subsequent reactions. The diethylamino group provides a nucleophilic and basic center, influencing the molecule's reactivity and physical properties.

Accurate structural elucidation and purity assessment are paramount in any synthetic application. NMR and mass spectrometry are indispensable tools for this purpose. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, and ESI-MS data for this compound, enabling researchers to confidently identify and characterize this compound.

Molecular Structure and Predicted Spectroscopic Features

The structural features of this compound dictate its characteristic spectroscopic signatures. Understanding the electronic environment of each atom is key to predicting and interpreting its NMR and mass spectra.

Figure 1: Molecular Structure of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring protons in a molecule. The predicted ¹H NMR spectrum of this compound is expected to show five distinct signals.

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol ensures reproducibility and high-quality data.[1][2][3]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette containing a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

Predicted ¹H NMR Data

The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These predictions are based on established chemical shift ranges for similar functional groups.[4][5][6]

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH(O-)₂ | 4.5 - 4.7 | Triplet (t) | ~5.5 | 1H |

| -O-CH₂-CH₃ | 3.5 - 3.7 | Quartet (q) | ~7.0 | 4H |

| -N-CH₂-CH- | 2.6 - 2.8 | Doublet (d) | ~5.5 | 2H |

| -N-(CH₂-CH₃)₂ | 2.5 - 2.7 | Quartet (q) | ~7.2 | 4H |

| -O-CH₂-CH₃ | 1.1 - 1.3 | Triplet (t) | ~7.0 | 6H |

| -N-(CH₂-CH₃)₂ | 0.9 - 1.1 | Triplet (t) | ~7.2 | 6H |

Interpretation and Rationale

-

Acetal Proton (-CH(O-)₂): This single proton is attached to a carbon bonded to two oxygen atoms, resulting in significant deshielding. It is expected to appear as a triplet due to coupling with the adjacent methylene protons (-N-CH₂-CH-).

-

Ethoxy Methylene Protons (-O-CH₂-CH₃): These protons are adjacent to an oxygen atom, placing them in the 3.5 - 3.7 ppm range. They will appear as a quartet due to coupling with the three protons of the neighboring methyl group.

-

Methylene Protons Adjacent to Nitrogen (-N-CH₂-CH-): These protons are deshielded by the adjacent nitrogen and the acetal group. They are expected to appear as a doublet due to coupling with the single acetal proton.

-

Diethylamino Methylene Protons (-N-(CH₂-CH₃)₂): These protons are directly attached to the nitrogen atom and will appear as a quartet due to coupling with the adjacent methyl protons. Their chemical shift will be in the typical range for amines.

-

Ethoxy Methyl Protons (-O-CH₂-CH₃): These protons are in a standard alkyl environment and will appear as a triplet due to coupling with the adjacent methylene protons.

-

Diethylamino Methyl Protons (-N-(CH₂-CH₃)₂): These protons are also in an alkyl environment and will appear as a triplet due to coupling with the adjacent methylene protons.

Figure 2: Predicted ¹H NMR signal assignments for this compound.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. A proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms.

Experimental Protocol for ¹³C NMR Acquisition

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a key difference in sample concentration and acquisition time.[1][2][3]

-

Sample Preparation:

-

A more concentrated sample is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Use approximately 20-50 mg of the compound dissolved in ~0.6 mL of deuterated solvent.

-

Follow the same filtering procedure as for ¹H NMR.

-

-

Instrument Setup and Data Acquisition:

-

Use a standard proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

-

A longer acquisition time and a greater number of scans are necessary to achieve an adequate signal-to-noise ratio.

-

Predicted ¹³C NMR Data

The predicted chemical shifts for each carbon atom are presented below, based on established ranges for similar structures.[7][8][9]

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H(O-)₂ | 100 - 105 |

| -O-C H₂-CH₃ | 60 - 65 |

| -N-C H₂-CH- | 50 - 55 |

| -N-(C H₂-CH₃)₂ | 45 - 50 |

| -O-CH₂-C H₃ | 15 - 20 |

| -N-(CH₂-C H₃)₂ | 10 - 15 |

Interpretation and Rationale

-

Acetal Carbon (-CH(O-)₂): This carbon is bonded to two oxygen atoms, causing it to be highly deshielded and appear significantly downfield.

-

Ethoxy Methylene Carbon (-O-CH₂-CH₃): This carbon is attached to an oxygen atom, resulting in a chemical shift in the 60-65 ppm range.

-

Methylene Carbon Adjacent to Nitrogen (-N-CH₂-CH-): This carbon is influenced by the adjacent nitrogen and the acetal group, placing its signal in the 50-55 ppm region.

-

Diethylamino Methylene Carbon (-N-(CH₂-CH₃)₂): Directly bonded to the nitrogen, this carbon's resonance is expected around 45-50 ppm.

-

Ethoxy Methyl Carbon (-O-CH₂-CH₃): This is a typical upfield alkyl carbon.

-

Diethylamino Methyl Carbon (-N-(CH₂-CH₃)₂): This carbon is also in the upfield alkyl region.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Experimental Protocol for ESI-MS Acquisition

A general protocol for acquiring an ESI-mass spectrum is as follows.[10][11][12]

-

Sample Preparation:

-

Prepare a dilute solution of the analyte (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

A small amount of an acid (e.g., 0.1% formic acid) is often added to the solvent to promote protonation and the formation of [M+H]⁺ ions.

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

A heated capillary and nebulizing gas (typically nitrogen) assist in desolvation.

-

Acquire the mass spectrum in positive ion mode over an appropriate mass-to-charge (m/z) range.

-

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₁₀H₂₃NO₂. The predicted mass spectrometry data is as follows:

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₂₄NO₂⁺ | 190.1807 |

Interpretation of Fragmentation Patterns

While ESI is a soft ionization technique, some fragmentation can be induced in the collision cell (tandem MS or MS/MS) to provide further structural information. The tertiary amine and acetal moieties are likely sites for fragmentation.[13][14][15][16]

A primary fragmentation pathway for amino acetals involves the cleavage of the C-C bond between the nitrogen and the acetal-bearing carbon. Another common fragmentation is the loss of an ethoxy group from the acetal.

Figure 3: Predicted ESI-MS fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By integrating fundamental principles of NMR and mass spectrometry with data from analogous structures, we have constructed a detailed and scientifically grounded blueprint of its expected ¹H NMR, ¹³C NMR, and ESI-MS data. The provided experimental protocols offer a standardized approach for acquiring high-quality data, ensuring that researchers can confidently verify the identity and purity of this important synthetic intermediate. This document serves as a valuable resource for scientists engaged in organic synthesis and drug development, facilitating the unambiguous characterization of this compound in their research endeavors.

References

-

University of York. Preparing an NMR sample. University of York Chemistry Teaching Labs. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. ALWSCI Blog. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

Compound Interest. A Guide to 1H NMR Chemical Shift Values. [Link]

-

Chemistry LibreTexts. Chemical Shifts in 1H NMR Spectroscopy. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

-

Rutgers University. Electrospray Ionization (ESI) Instructions. [Link]

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

National Center for Biotechnology Information. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

-

ResearchGate. Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. sites.bu.edu [sites.bu.edu]

- 2. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. youtube.com [youtube.com]

- 10. Rutgers_MS_Home [react.rutgers.edu]

- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide on the Stability and Storage of Diethylaminoacetaldehyde Diethyl Acetal

Introduction

Diethylaminoacetaldehyde diethyl acetal, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, presents unique stability and handling challenges. Its bifunctional nature, containing both a reactive amino group and an acid-labile acetal, necessitates a thorough understanding of its chemical behavior to ensure its integrity from storage through to application. This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and analytical methodologies for this versatile compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for predicting its behavior and establishing appropriate handling protocols.

| Property | Value | Source |

| CAS Number | 3616-57-7 | [1][2][3][4][5] |

| Molecular Formula | C10H23NO2 | [1][2][3] |

| Molecular Weight | 189.30 g/mol | [1][2] |

| Appearance | Clear yellow to brown liquid | [2] |

| Boiling Point | 194-195 °C | [1][2] |

| Flash Point | 65 °C | [1][2] |

| Density | 0.85 - 0.9 g/cm³ | [1][2] |

| Solubility | Miscible with many organic solvents. | [6] |

Core Stability Profile: The Dichotomy of Reactivity

The stability of this compound is governed by the reactivity of its two primary functional groups: the diethylamino group and the diethyl acetal.

The Vulnerability of the Acetal Moiety: Acid-Catalyzed Hydrolysis

The most significant degradation pathway for this compound is the acid-catalyzed hydrolysis of the acetal group.[7][8][9] Acetals are generally stable under neutral and basic conditions but readily hydrolyze back to their parent aldehyde and alcohol in the presence of acid and water.[10][11][12]

The mechanism proceeds via protonation of one of the alkoxy oxygens, creating a good leaving group (ethanol).[8] Subsequent departure of ethanol forms a resonance-stabilized oxonium ion.[9] Nucleophilic attack by water on this electrophilic intermediate, followed by deprotonation, yields a hemiacetal.[8] Further protonation of the remaining alkoxy group and its elimination as a second molecule of ethanol, followed by deprotonation, regenerates the aldehyde.

This inherent acid sensitivity dictates that the compound must be rigorously protected from acidic environments and moisture.

The Influence of the Amino Group

The presence of the basic diethylamino group can, to some extent, provide a degree of intramolecular buffering against trace acidic impurities. However, it also introduces the potential for other reactions, such as salt formation with acids, which could potentially influence the compound's solubility and reactivity profile.

Factors Influencing Stability and Degradation

Several environmental and chemical factors can significantly impact the stability of this compound.

| Factor | Impact on Stability | Mitigation Strategy |

| Acids | Catalyzes rapid hydrolysis of the acetal.[7][13] | Store away from acidic materials. Use acid-free containers. Neutralize any acidic contaminants. |

| Moisture | A necessary reactant for hydrolysis.[8] | Store under an inert, dry atmosphere (e.g., nitrogen or argon). Use desiccants in storage areas. |

| Elevated Temperature | Can accelerate the rate of hydrolysis and other potential degradation reactions. | Store in a cool environment.[6][14][15] |

| Oxidizing Agents | The amino group can be susceptible to oxidation. | Store away from strong oxidizing agents.[6][14][16] |

| Light | While not extensively documented for this specific compound, prolonged exposure to UV light can promote degradation in many organic molecules. | Store in amber or opaque containers to protect from light.[14][15] |

Recommended Storage and Handling Protocols

To maintain the purity and integrity of this compound, the following storage and handling procedures are recommended:

Storage Conditions

-

Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon to prevent exposure to moisture and atmospheric carbon dioxide (which can form carbonic acid in the presence of water).

-

Temperature: Store in a cool, well-ventilated area, away from heat sources.[6][15] For long-term storage, refrigeration may be considered, provided the container is sealed to prevent condensation upon removal.

-

Container: Use tightly sealed containers made of an inert material (e.g., amber glass) to protect from moisture, air, and light.[6][14][17]

-

Incompatibilities: Store separately from acids and strong oxidizing agents.[6][14][16]

Handling Procedures

-

Inert Atmosphere Handling: When transferring or handling the material, use techniques that minimize exposure to the atmosphere, such as working in a glove box or under a blanket of inert gas.[18][19]

-

Equipment: Ensure all glassware and equipment are scrupulously dry before use.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][3][18]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.[6][15]

Analytical Methods for Stability Assessment

Regular analytical testing is crucial to monitor the purity of this compound and to detect the onset of degradation.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the stability of this compound.[20] A reversed-phase method can be developed to separate the parent compound from its primary degradation product, diethylaminoacetaldehyde.

Gas Chromatography (GC) can also be employed to monitor the purity and detect the formation of volatile degradation products.[21]

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the compound and identifying degradation products. The disappearance of the characteristic acetal proton signal and the appearance of an aldehyde proton signal would be indicative of hydrolysis.[21]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor for the appearance of a carbonyl stretch (around 1720 cm⁻¹), which would signify the formation of the aldehyde due to hydrolysis.

Experimental Protocol: Monitoring Hydrolytic Stability by ¹H NMR

This protocol provides a method for quantitatively assessing the stability of this compound in the presence of trace acid and water.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃)

-

A stock solution of a weak acid (e.g., acetic acid) in CDCl₃

-

A stock solution of D₂O in CDCl₃

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a standard solution of this compound in CDCl₃ of a known concentration.

-

To an NMR tube, add a precise volume of the standard solution.

-

Spike the solution with a known, small amount of the acidic stock solution and the D₂O stock solution.

-

Acquire a ¹H NMR spectrum at time zero (t=0).

-

Monitor the reaction over time by acquiring subsequent NMR spectra at regular intervals.

-

Integrate the signals corresponding to a stable proton on the parent acetal and the emerging aldehyde proton.

-

Calculate the percentage of hydrolysis at each time point.

Data Analysis:

Plot the percentage of the remaining acetal against time to determine the rate of hydrolysis under the tested conditions.

Visualization of Degradation and Handling Workflow

Acid-Catalyzed Hydrolysis Pathway

Caption: Acid-catalyzed hydrolysis of the acetal.

Recommended Storage Decision Workflow

Caption: Decision workflow for proper storage.

Conclusion

The stability of this compound is critically dependent on the rigorous exclusion of acid and moisture. By implementing the storage, handling, and analytical monitoring protocols detailed in this guide, researchers and drug development professionals can ensure the integrity of this valuable chemical intermediate, thereby safeguarding the reliability and reproducibility of their synthetic processes. A proactive approach to stability management is not merely a matter of best practice but a prerequisite for success in the exacting fields of pharmaceutical and chemical development.

References

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2023, December 19). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Aminoacetaldehyde Dimethyl Acetal, 99%. Retrieved from [Link]

-

Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 73(1), 144–150. [Link]

-

Norris, J. (2018, April 7). Hydrolysis of acetals [Video]. YouTube. [Link]

-

Godavari Biorefineries Ltd. (n.d.). MATERIAL SAFETY DATA SHEET - Acetaldehyde Diethyl Acetal. Retrieved from [Link]

-

J.C. Varela-Ramirez, A. et al. (2012). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. Alcoholism: Clinical and Experimental Research, 36(8), 1321-1327. [Link]

-

National Center for Biotechnology Information. (n.d.). Acetal. PubChem Compound Database. Retrieved from [Link]

-

Separation Science. (2023, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage. Retrieved from [Link]

-

Chemsavers, Inc. (n.d.). (Diethylamino)acetaldehyde Diethyl Acetal, 99%, 100ml. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

-

The Chemistry Blog. (2022, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

-

ResearchGate. (2014, December 2). Are dimethylacetals derived from aromatic aldehydes stable?. Retrieved from [Link]

-

University of Louisville. (2022, October 10). Pro-Handling of Reactive Chemicals. Policy and Procedure Library. Retrieved from [Link]

-

CCPS (Center For Chemical Process Safety). (1995). Guidelines for Safe Storage and Handling of Reactive Materials. AbeBooks. Retrieved from [Link]

-

Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-25. [Link]

-

Grossel, S. S. (1997). Guidelines for safe storage and handling of reactive materials. Journal of Loss Prevention in The Process Industries, 10(1), 75. [Link]

- Google Patents. (n.d.). US5527969A - Process for preparing acetaldehyde diethyl acetal.

Sources

- 1. echemi.com [echemi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. echemi.com [echemi.com]

- 4. chemsavers.com [chemsavers.com]

- 5. This compound | 3616-57-7 [sigmaaldrich.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Dimethyl Acetals [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fishersci.com [fishersci.com]

- 15. godavaribiorefineries.com [godavaribiorefineries.com]

- 16. fishersci.com [fishersci.com]

- 17. PHTHALIMIDOACETALDEHYDE DIETHYL ACETAL - Safety Data Sheet [chemicalbook.com]

- 18. chemicals.co.uk [chemicals.co.uk]

- 19. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]

- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

reactivity profile of 2,2-diethoxy-N,N-diethylethanamine

An In-Depth Technical Guide to the Reactivity Profile of 2,2-diethoxy-N,N-diethylethanamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the (CAS No: 3616-57-7), a bifunctional molecule of significant interest to researchers in organic synthesis and drug development. Possessing both a tertiary amine and a diethyl acetal, this compound serves primarily as a stable, masked equivalent of the highly reactive N,N-diethylaminoacetaldehyde. We will dissect the distinct reactivity of each functional group, detailing the conditions under which they are stable or reactive. The core of this guide focuses on the acid-catalyzed hydrolysis of the acetal moiety, providing a detailed mechanistic pathway and a field-proven experimental protocol. Strategic insights into its application as a synthetic building block are discussed, supported by visualizations of reaction workflows. This document is intended to equip scientists with the foundational knowledge and practical methodologies required to effectively utilize this versatile reagent in complex synthetic endeavors.

Introduction: A Bifunctional Building Block

2,2-diethoxy-N,N-diethylethanamine, also known as Diethylaminoacetaldehyde diethyl acetal, is an organic compound whose synthetic utility is derived from the orthogonal reactivity of its two core functional groups: a nucleophilic tertiary amine and an acid-labile diethyl acetal. The acetal group serves as a robust protecting group for an aldehyde functionality, rendering the molecule stable to basic, nucleophilic, and many oxidative/reductive conditions.[1] This stability allows chemists to perform a wide range of transformations on other parts of a molecule without affecting the latent aldehyde. The true synthetic power of this reagent is unlocked upon selective deprotection of the acetal under acidic conditions, which unmasks the reactive aldehyde for subsequent transformations.[2]

Its structural analogs, such as 2,2-diethoxy-N-ethylethanamine and 2,2-diethoxy-N,N-dimethylethanamine, share this reactivity profile and are widely used in the synthesis of nitrogen-containing heterocycles and other pharmacologically relevant scaffolds.[1][3] This guide will focus on the N,N-diethyl variant, leveraging data from its close analogs to present a complete reactivity portrait.

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral characteristics of a reagent is critical for its proper handling, reaction monitoring, and product characterization.

Table 1: Physicochemical Properties of 2,2-diethoxy-N,N-diethylethanamine

| Property | Value | Source |

|---|---|---|

| CAS Number | 3616-57-7 | [4] |

| Molecular Formula | C₁₀H₂₃NO₂ | [5] |

| Molecular Weight | 189.30 g/mol | [5] |

| Appearance | Clear yellow to brown liquid | [5] |

| Boiling Point | 194 - 195 °C @ 760 mmHg | [4][5] |

| Density | 0.850 g/cm³ | [4][5] |

| Flash Point | 65 °C (149 °F) | [4][5] |

| Solubility | Soluble in organic solvents; moisture sensitive |[3][4] |

While a publicly available, experimentally verified NMR spectrum for the title compound is limited, predicted data for the closely related 2,2-Diethoxy-N-ethyl-1-ethanamine provides a strong comparative reference for spectral assignment.[6] The key diagnostic signal is the acetal proton (-CH(OEt)₂), which is expected to appear as a triplet around 4.6-4.8 ppm.[6] The adjacent methylene protons and the ethyl groups on the nitrogen and oxygen atoms would present as a series of triplets and quartets in the upfield region.

Core Reactivity I: The Diethyl Acetal Moiety

The dominant feature of the molecule's reactivity is the diethyl acetal. Its behavior as a protecting group is defined by its pronounced stability under certain conditions and its controlled cleavage under others.

Stability Profile

The acetal linkage is covalent and electronically stable, making it inert to a wide array of common reagents. This is the cornerstone of its utility.

-

Basic Conditions: It is completely stable in the presence of strong bases such as hydroxides, alkoxides, and organometallics (e.g., Grignard reagents, organolithiums).

-

Nucleophiles: It does not react with common nucleophiles.

-

Reductants/Oxidants: It is stable to many reducing agents (e.g., NaBH₄, LiAlH₄) and oxidizing agents that do not rely on acidic conditions.

This robust stability allows for selective modification of other functional groups within a synthetic intermediate.

Acid-Catalyzed Hydrolysis (Deprotection)

The primary and most synthetically useful reaction of 2,2-diethoxy-N,N-diethylethanamine is the acid-catalyzed hydrolysis of the acetal to reveal the parent aldehyde, N,N-diethylaminoacetaldehyde, and two equivalents of ethanol.[2] This reaction is typically fast, clean, and high-yielding when performed correctly.

The hydrolysis proceeds through a well-established, multi-step mechanism initiated by protonation of one of the acetal oxygen atoms. This enhances the corresponding ethoxy group's ability to act as a leaving group.

Caption: Mechanism of acid-catalyzed acetal hydrolysis.

The key intermediate is a resonance-stabilized oxocarbenium ion, which is readily attacked by water. The resulting hemiacetal is itself unstable under acidic conditions and rapidly eliminates a second molecule of ethanol to yield the final aldehyde product.

This protocol is a generalized yet robust procedure adapted from methodologies for structurally similar aminoacetals.[2]

Objective: To hydrolyze 2,2-diethoxy-N,N-diethylethanamine to N,N-diethylaminoacetaldehyde for in-situ use.

Materials:

-

2,2-diethoxy-N,N-diethylethanamine

-

Solvent (e.g., Tetrahydrofuran (THF)/Water mixture, Acetone/Water)

-

Acid Catalyst (e.g., 2M Hydrochloric Acid (HCl), p-Toluenesulfonic acid (pTSA))

-

Stir plate and magnetic stir bar

-

Round-bottom flask and condenser (if heating)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1 equivalent of 2,2-diethoxy-N,N-diethylethanamine in a suitable solvent mixture, such as 5-10 volumes of THF:water (4:1). The co-solvent ensures miscibility of the organic substrate in the aqueous medium.

-

Acidification: While stirring at room temperature, add a catalytic amount of a strong acid. For example, add 2M HCl dropwise until the solution pH is between 1 and 3. The acid catalyst is essential to initiate the hydrolysis mechanism.[2]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The hydrolysis is often rapid, but gentle heating (40-50 °C) can be applied to ensure completion. Progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting material.

-

Work-up (Caution): The resulting N,N-diethylaminoacetaldehyde is often unstable and prone to self-condensation or polymerization. Therefore, it is typically generated and used in situ without isolation. The reaction mixture is carefully neutralized with a base (e.g., NaHCO₃ solution) before the next synthetic step is initiated in the same pot.

Causality Note: The choice of a water/co-solvent system is critical. Water is a necessary reagent for the hydrolysis, and the organic co-solvent maintains the solubility of the starting acetal. The pH must be carefully controlled; insufficient acid will result in an impractically slow reaction, while excessively strong acid could promote side reactions of the product aldehyde.

Core Reactivity II: The N,N-Diethylethanamine Moiety

The tertiary amine functionality of the molecule exhibits characteristic reactivity, which is distinct from primary or secondary amines.

-

Basicity: As a tertiary amine, the lone pair on the nitrogen atom makes the molecule basic. It will readily react with acids to form ammonium salts. This property can be exploited in purification schemes or to modify the molecule's solubility.

-

Nucleophilicity: The amine can act as a nucleophile, for instance, in Sₙ2 reactions with alkyl halides to form quaternary ammonium salts.

-

Lack of N-H Reactivity: Crucially, unlike primary or secondary amines, it lacks an N-H bond. This means it cannot form amides, participate in Pictet-Spengler type cyclizations, or undergo other condensation reactions that require the loss of a proton from the nitrogen atom.[7] This lack of reactivity is a key strategic element, as it allows the amine to be present, and potentially act as an internal base, while other transformations are carried out.

Synthetic Applications & Strategy

The primary application of 2,2-diethoxy-N,N-diethylethanamine is as a stable precursor to N,N-diethylaminoacetaldehyde.[1] This strategy is employed when the reactive aldehyde is required for a synthetic step that must be preceded by reactions conducted under basic or nucleophilic conditions.

Caption: Strategic workflow using the subject as a masked aldehyde.

This workflow demonstrates the strategic value of the reagent. A chemist can, for example, perform a Grignard reaction on a bromo-aryl precursor containing the aminoacetal moiety. The acetal will be completely inert to the strongly basic/nucleophilic Grignard reagent. Subsequently, a simple acidic workup will not only quench the Grignard but also hydrolyze the acetal, revealing the aldehyde for a subsequent reaction, all in a streamlined process.

Stability and Handling

Proper storage and handling are paramount to ensure the integrity of the reagent.

-

Moisture Sensitivity: The compound is moisture-sensitive due to the potential for slow, uncatalyzed or trace-acid-catalyzed hydrolysis of the acetal.[4] It should be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[7]

-

Conditions to Avoid: Avoid contact with strong acids (unless deprotection is intended), strong oxidizing agents, and sources of moisture.[4]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat or ignition sources.[4]

-

Personal Protective Equipment (PPE): As an amine-containing compound, it is irritating to the eyes, respiratory system, and skin.[4] Standard PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

2,2-diethoxy-N,N-diethylethanamine is a powerful synthetic tool whose reactivity is governed by the judicious application of reaction conditions. Its core utility lies in the stability of its diethyl acetal group to basic and nucleophilic environments, contrasted with its clean and efficient cleavage to an aldehyde under acidic conditions. The tertiary amine offers basicity but lacks the condensation reactivity of primary or secondary amines. By understanding this dichotomous reactivity profile, researchers can design elegant and efficient synthetic routes, protecting a reactive aldehyde functionality until the precise moment it is needed for transformation.

References

- BenchChem. (2025). Spectroscopic Analysis of 2,2-Diethoxy-N-ethyl-1-ethanamine: A Technical Overview.

- BenchChem. (2025). A Comparative Guide to the Synthesis and Application of 2,2-Diethoxy-N-ethylethanamine (CAS 69148-92-1).

- Chemsrc. (2025). 2,2-Diethoxy-N,N-diethylethanamine | CAS#:3616-57-7.

- CymitQuimica. (n.d.). CAS 69148-92-1: 2,2-diethoxy-N-ethylethanamine.

- CymitQuimica. (n.d.). CAS 20677-73-0: 2,2-Diethoxy-N-methylethanamine.

- BenchChem. (2025). Comparative Guide to the Reaction Products of 2,2-Diethoxy-N-ethyl-1-ethanamine.

- BenchChem. (2025). Improving yield in reactions with 2,2-Diethoxy-N-ethyl-1-ethanamine.

- Alfa Chemistry. (n.d.). CAS 3616-57-7 this compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 20677-73-0: 2,2-Diethoxy-N-methylethanamine [cymitquimica.com]

- 4. 2,2-Diethoxy-N,N-diethylethanamine | CAS#:3616-57-7 | Chemsrc [chemsrc.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

solubility of Diethylaminoacetaldehyde diethyl acetal in organic solvents

An In-depth Technical Guide to the Solubility of Diethylaminoacetaldehyde Diethyl Acetal in Organic Solvents

Abstract

This compound (DAE), also known as 2,2-Diethoxy-N,N-diethylethanamine, is a key intermediate in organic synthesis. Its efficacy in reaction, purification, and formulation is critically dependent on its behavior in various solvent systems. This technical guide provides a comprehensive analysis of the solubility characteristics of DAE. Due to the scarcity of published quantitative data, this document focuses on the underlying physicochemical principles governing its solubility. We present a predicted solubility profile based on molecular structure and intermolecular forces, a detailed, field-proven experimental protocol for accurate solubility determination, and a discussion of the practical implications for laboratory and process chemistry. This guide is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this reagent's solvent compatibility.

Introduction to this compound (DAE)

This compound, CAS No. 3616-57-7, is a stable precursor to the reactive diethylaminoacetaldehyde. Its acetal functional group serves as a protective moiety, rendering the molecule less susceptible to self-condensation or polymerization, thereby ensuring a longer shelf-life and more controlled reactivity. The molecule's structure incorporates both polar (tertiary amine, ether linkages) and nonpolar (ethyl groups) features, resulting in a nuanced solubility profile that is critical for its application.

Understanding the solubility of DAE is paramount for:

-

Reaction Medium Selection: Ensuring homogeneity for optimal reaction kinetics and yield.

-

Work-up and Extraction: Designing efficient liquid-liquid extraction protocols for product isolation.

-

Purification: Selecting appropriate solvent systems for chromatography or crystallization.

-

Formulation: Developing stable solutions for specific applications.

Physicochemical Properties Governing Solubility